molecular formula C9H10O2 B3016414 2,3-dihydro-1H-indene-2,5-diol CAS No. 51927-77-6

2,3-dihydro-1H-indene-2,5-diol

Cat. No.: B3016414
CAS No.: 51927-77-6
M. Wt: 150.177
InChI Key: XNXNPJAZZGQZRD-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-indene-2,5-diol is an organic compound with the molecular formula C₉H₁₀O₂ It is a derivative of indene, featuring a dihydro structure with hydroxyl groups at the 2 and 5 positions

Mechanism of Action

Target of Action

It is known that indole derivatives, which are structurally similar to 2,3-dihydro-1h-indene-2,5-diol, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological activity being influenced.

Pharmacokinetics

It is known that the compound is a colorless liquid, insoluble in water but soluble in alcohol and other organic solvents . This suggests that its bioavailability could be influenced by factors such as the route of administration and the presence of other compounds.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it is likely that the compound could have diverse effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility characteristics suggest that the compound’s action could be influenced by the composition of the surrounding medium . Additionally, factors such as temperature and pH could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-2,5-diol can be achieved through several methods. One common approach involves the reduction of indene derivatives. For example, the dihydroxylation of indene using osmium tetroxide (OsO₄) followed by reduction with sodium borohydride (NaBH₄) can yield this compound .

Another method involves the catalytic hydrogenation of indene-2,5-dione. This reaction typically employs a palladium catalyst under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-indene-2,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), catalytic hydrogenation with palladium catalyst

    Substitution: Acyl chlorides, alkyl halides

Major Products Formed

    Oxidation: Indene-2,5-dione

    Reduction: Various this compound derivatives

    Substitution: Functionalized indene derivatives

Comparison with Similar Compounds

2,3-Dihydro-1H-indene-2,5-diol can be compared with other similar compounds, such as:

    Indene: Lacks hydroxyl groups and has different reactivity and applications.

    Indane-1,3-dione: Contains carbonyl groups instead of hydroxyl groups, leading to different chemical properties and uses.

    1,2-Indandiol: Another dihydroxy derivative of indene, but with hydroxyl groups at different positions, resulting in distinct reactivity and applications.

Properties

IUPAC Name

2,3-dihydro-1H-indene-2,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9-11H,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXNPJAZZGQZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=C1C=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51927-77-6
Record name 2,3-dihydro-1H-indene-2,5-diol
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